

Spectroscopic Profile of 3-Diethylamino-1-propanol: A Technical Guide

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Compound of Interest

Compound Name: 3-Diethylamino-1-propanol

Cat. No.: B1329568

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This technical guide provides a comprehensive overview of the key spectroscopic data for **3-Diethylamino-1-propanol** (CAS No: 622-93-5), a versatile building block in organic synthesis and pharmaceutical development. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable insights for compound identification, purity assessment, and structural elucidation.

Spectroscopic Data Summary

The empirical formula for **3-Diethylamino-1-propanol** is $C_7H_{17}NO$, with a molecular weight of 131.22 g/mol. The spectroscopic data presented below has been compiled from various public databases and spectral libraries.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

1H NMR (Proton NMR) Data

The 1H NMR spectrum of **3-Diethylamino-1-propanol** exhibits characteristic signals corresponding to the different proton environments in the molecule. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard reference compound.

Assignment	Chemical Shift (δ) (ppm)	Multiplicity	Integration
-CH ₃ (ethyl)	~1.0	Triplet	6H
-CH ₂ - (ethyl)	~2.5	Quartet	4H
-N-CH ₂ -	~2.6	Triplet	2H
-CH ₂ -CH ₂ -OH	~1.7	Quintet	2H
-CH ₂ -OH	~3.6	Triplet	2H
-OH	Variable	Singlet (broad)	1H

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum provides information on the different carbon environments.

Assignment	Chemical Shift (δ) (ppm)
-CH ₃ (ethyl)	~12
-CH ₂ - (ethyl)	~47
-N-CH ₂ -	~52
-CH ₂ -CH ₂ -OH	~28
-CH ₂ -OH	~61

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The IR spectrum of **3-Diethylamino-1-propanol** is characterized by the following key absorption bands.

Vibrational Mode	Wavenumber (cm ⁻¹)	Intensity
O-H stretch (alcohol)	3300 - 3500	Strong, Broad
C-H stretch (alkane)	2850 - 2970	Strong
C-N stretch (amine)	1000 - 1250	Medium
C-O stretch (alcohol)	1050 - 1150	Strong

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural analysis. The electron ionization (EI) mass spectrum of **3-Diethylamino-1-propanol** shows a molecular ion peak and several characteristic fragment ions.^{[1][2]}

m/z	Relative Intensity (%)	Possible Fragment
131	~5	[M] ⁺ (Molecular Ion)
86	100	[M - CH ₂ CH ₂ OH] ⁺
72	~50	[M - CH ₂ CH ₂ CH ₂ OH] ⁺
58	~40	[CH ₂ =N(CH ₂ CH ₃)] ⁺

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for a liquid sample like **3-Diethylamino-1-propanol**.

NMR Spectroscopy (¹H and ¹³C)

- **Sample Preparation:** A sample of **3-Diethylamino-1-propanol** (typically 5-20 mg) is dissolved in a deuterated solvent (e.g., 0.5-0.7 mL of CDCl₃ or D₂O) in a standard 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

- **Instrument Setup:** The NMR spectrometer is tuned to the appropriate frequencies for ^1H and ^{13}C nuclei. Standard acquisition parameters, including pulse sequence, acquisition time, and relaxation delay, are set.
- **Data Acquisition:** The prepared sample is placed in the spectrometer, and the magnetic field is shimmed to ensure homogeneity. The NMR spectrum is then acquired. For ^{13}C NMR, a larger number of scans is typically required due to the low natural abundance of the ^{13}C isotope.
- **Data Processing:** The acquired free induction decay (FID) is Fourier transformed to obtain the frequency-domain spectrum. Phase and baseline corrections are applied, and the chemical shifts are referenced to the internal standard.

Infrared (IR) Spectroscopy (FTIR-ATR)

- **Sample Preparation:** For a liquid sample, a drop of **3-Diethylamino-1-propanol** is placed directly onto the crystal (e.g., diamond or germanium) of the Attenuated Total Reflectance (ATR) accessory.
- **Instrument Setup:** The FTIR spectrometer is configured for ATR measurements. A background spectrum of the clean ATR crystal is collected.
- **Data Acquisition:** The sample spectrum is then recorded. The instrument measures the absorption of infrared radiation by the sample over a specific range of wavenumbers (typically $4000\text{--}400\text{ cm}^{-1}$).
- **Data Processing:** The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (GC-MS)

- **Sample Preparation:** A dilute solution of **3-Diethylamino-1-propanol** is prepared in a volatile organic solvent (e.g., methanol or dichloromethane).
- **Instrument Setup:** A gas chromatograph (GC) coupled to a mass spectrometer (MS) is used. The GC is equipped with an appropriate capillary column (e.g., a non-polar or medium-polarity column). The GC oven temperature program, injector temperature, and carrier gas

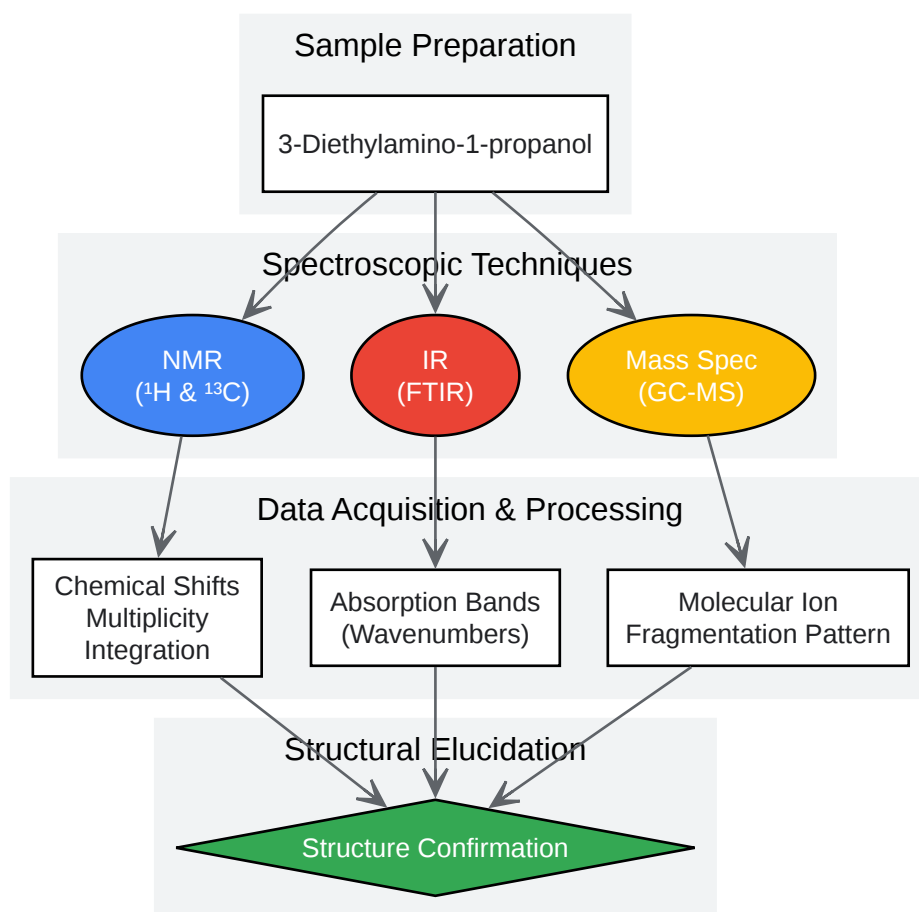
flow rate are optimized to achieve good separation. The mass spectrometer is set to electron ionization (EI) mode, typically at 70 eV.

- **Data Acquisition:** The prepared sample is injected into the GC. The components of the sample are separated as they pass through the GC column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The mass spectrometer scans a range of mass-to-charge ratios (m/z) to detect the ions.
- **Data Processing:** The resulting data is a chromatogram showing the separation of components over time and a mass spectrum for each component. The mass spectrum of the peak corresponding to **3-Diethylamino-1-propanol** is analyzed to determine the molecular ion and fragmentation pattern.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like **3-Diethylamino-1-propanol**.



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Caption: Workflow for Spectroscopic Analysis.

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